2-Fluoro-4,5-dimethoxy-benzamide
Description
2-Fluoro-4,5-dimethoxy-benzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with fluorine and methoxy groups
Properties
IUPAC Name |
2-fluoro-4,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDWKYKBMBNSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxy-benzamide typically involves the introduction of fluorine and methoxy groups onto a benzamide scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzene ring. The methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 2-Fluoro-4,5-dimethoxy-benzamide may involve multi-step synthesis starting from readily available precursors. The process often includes steps like halogenation, methylation, and amide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-fluoro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-4,5-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,5-dimethoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethoxy-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
- 2-Fluoro-4-methoxybenzamide
- 2-Fluoro-5-methoxybenzamide
- 4,5-Dimethoxybenzamide
Comparison: 2-Fluoro-4,5-dimethoxy-benzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance lipophilicity and metabolic stability, while the methoxy groups can affect its electronic properties and reactivity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Biological Activity
2-Fluoro-4,5-dimethoxy-benzamide is an organic compound characterized by its unique structural features, including a fluorine atom and two methoxy groups attached to a benzamide backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₉H₁₀FNO₃
- Molecular Weight : 185.18 g/mol
The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the methoxy groups can influence electronic properties and reactivity. This combination makes 2-Fluoro-4,5-dimethoxy-benzamide a valuable candidate for further research.
Antimicrobial Activity
Research indicates that 2-Fluoro-4,5-dimethoxy-benzamide exhibits promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent. The exact mechanism of action remains under investigation but may involve interference with bacterial cell wall synthesis or function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies reveal that 2-Fluoro-4,5-dimethoxy-benzamide can inhibit the proliferation of cancer cell lines, including those derived from breast and liver cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
Several studies have documented the biological activity of 2-Fluoro-4,5-dimethoxy-benzamide:
-
Anticancer Studies :
- A study conducted on HepG2 liver cancer cells reported an IC₅₀ value of approximately 1.30 μM, indicating potent antiproliferative activity compared to standard treatments like SAHA (IC₅₀ = 17.25 μM) .
- In vivo xenograft models showed a tumor growth inhibition (TGI) rate of around 48.89%, further supporting its potential as an anticancer therapeutic .
-
Antimicrobial Studies :
- In vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL for several strains .
The biological activity of 2-Fluoro-4,5-dimethoxy-benzamide is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Its structure suggests potential interactions with various receptors, leading to altered cellular signaling pathways.
Comparative Analysis
A comparison with similar compounds highlights the unique profile of 2-Fluoro-4,5-dimethoxy-benzamide:
| Compound Name | Anticancer Activity (IC₅₀) | Antimicrobial Activity (MIC) |
|---|---|---|
| 2-Fluoro-4,5-dimethoxy-benzamide | 1.30 μM | <10 μg/mL |
| 4-Fluorobenzamide | 15 μM | <20 μg/mL |
| Methoxybenzamide | 20 μM | <30 μg/mL |
This table illustrates that 2-Fluoro-4,5-dimethoxy-benzamide exhibits superior potency in both anticancer and antimicrobial activities compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
